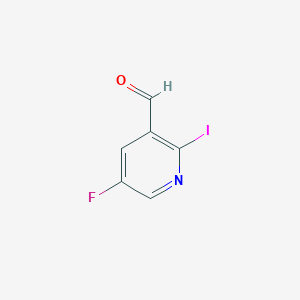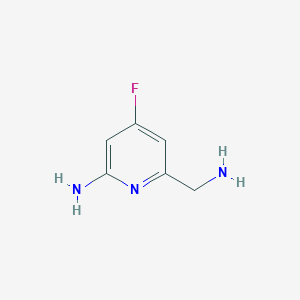![molecular formula C7H6ClN3 B14848703 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1260665-47-1](/img/structure/B14848703.png)
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is part of the pyrazolo[4,3-B]pyridine family, which is known for its diverse biological and chemical properties. The presence of a chloromethyl group at the 6th position of the pyrazolo[4,3-B]pyridine ring system makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the chloromethylation of pyrazolo[4,3-B]pyridine. One common method is the reaction of pyrazolo[4,3-B]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazolo[4,3-B]pyridine-6-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of pyrazolo[4,3-B]pyridine-6-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of 6-(azidomethyl)-1H-pyrazolo[4,3-B]pyridine, 6-(thiocyanatomethyl)-1H-pyrazolo[4,3-B]pyridine, and 6-(methoxymethyl)-1H-pyrazolo[4,3-B]pyridine.
Oxidation: Formation of pyrazolo[4,3-B]pyridine-6-carboxaldehyde.
Reduction: Formation of pyrazolo[4,3-B]pyridine-6-methanol.
Applications De Recherche Scientifique
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting cellular processes and gene expression.
Comparaison Avec Des Composés Similaires
6-(Bromomethyl)-1H-pyrazolo[4,3-B]pyridine: Similar structure with a bromomethyl group instead of chloromethyl.
6-(Hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine: Contains a hydroxymethyl group, offering different reactivity and biological properties.
6-(Aminomethyl)-1H-pyrazolo[4,3-B]pyridine: Features an aminomethyl group, which can form hydrogen bonds and interact with biological targets differently.
Uniqueness: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable building block in synthetic chemistry and drug discovery.
Propriétés
Numéro CAS |
1260665-47-1 |
|---|---|
Formule moléculaire |
C7H6ClN3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
6-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2H2,(H,10,11) |
Clé InChI |
ATGHOEIUKWOMRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NN=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


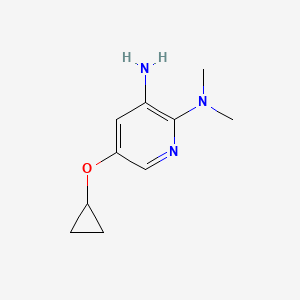

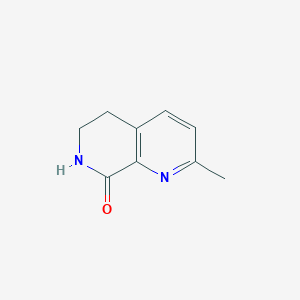

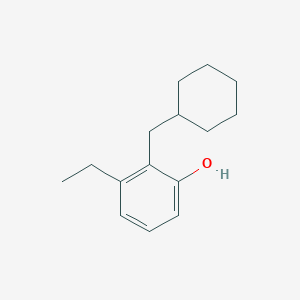
![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)
